

An In-Depth Technical Guide to 1-Tetracosene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetracosene**

Cat. No.: **B167344**

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-tetracosene**, a long-chain alpha-olefin, tailored for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols, and biosynthetic pathways.

Chemical Identity and Properties

1-Tetracosene is a linear alkene with the double bond at the primary, or alpha, position. Its chemical and physical properties are summarized below.

IUPAC Name: Tetracos-1-ene[1][2] CAS Number: 10192-32-2[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **1-tetracosene**, providing a valuable reference for experimental design and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₄₈	[1] [2] [3] [4]
Molecular Weight	336.6 g/mol	[3]
Physical State	Solid	[4]
Boiling Point	386.00 to 387.00 °C @ 760.00 mm Hg (estimated)	[5] [6]
Vapor Pressure	0.000008 mmHg @ 25.00 °C (estimated)	[5] [6]
Flash Point	423.00 °F (217.10 °C) (estimated)	[5] [6]
Solubility	Soluble in alcohol; Insoluble in water (1.244e-007 mg/L @ 25 °C, estimated)	[5] [6]
Enthalpy of Vaporization	101 kJ/mol at 433 K	[1]
Kovats Retention Index	2390.2 - 2396 (non-polar column)	[2] [4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides protocols for the synthesis, purification, and analysis of **1-tetracosene**.

Synthesis of 1-Tetracosene via Wittig Reaction

This protocol describes a common method for the synthesis of terminal alkenes.

Objective: To synthesize **1-tetracosene** from 1-bromotricosane and formaldehyde.

Materials:

- Triphenylphosphine

- 1-Bromotricosane
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Formaldehyde (or paraformaldehyde)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Silica gel for column chromatography

Procedure:

- **Phosphonium Salt Formation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous toluene. Add 1-bromotricosane and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate (tricosyltriphenylphosphonium bromide) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
- **Ylide Generation:** Suspend the dried phosphonium salt in anhydrous THF under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath. Add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature, resulting in a characteristic orange-red color of the ylide.
- **Wittig Reaction:** Cool the ylide solution back to 0 °C and add a solution of formaldehyde in THF (prepared by cracking paraformaldehyde). Stir the reaction mixture at room temperature for 12 hours.
- **Work-up:** Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with

brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure **1-tetracosene**.

Purification of 1-Tetracosene by Recrystallization

Objective: To purify synthesized or commercially obtained **1-tetracosene**.

Materials:

- Crude **1-tetracosene**
- Acetone
- Hexane

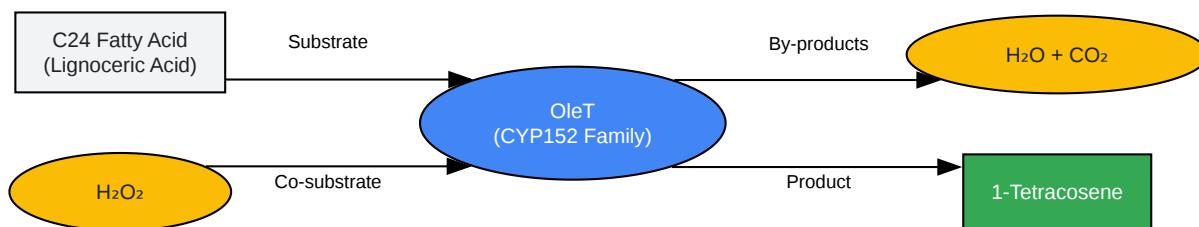
Procedure:

- Dissolve the crude **1-tetracosene** in a minimal amount of hot hexane.
- Slowly add acetone until the solution becomes slightly turbid.
- Warm the solution gently until it becomes clear again.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.
- Dry the crystals under vacuum.

Analysis of 1-Tetracosene by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of **1-tetracosene**.

Procedure:


- Sample Preparation: Prepare a dilute solution of the purified **1-tetracosene** (approximately 1 mg/mL) in hexane.
- GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).
- Method Parameters:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 60 °C for 1 minute, then ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C and hold for 15 minutes.
 - Carrier Gas: Helium
 - MS Detector: Scan from m/z 40 to 500.
- Data Analysis: Identify the **1-tetracosene** peak by its retention time and compare the mass spectrum with a reference spectrum. Purity can be estimated by the relative area of the peak.

Biosynthesis and Biological Significance

1-Tetracosene is found in various plants, such as bearberry (*Arctostaphylos uva-ursi*) and chamomile (*Matricaria chamomilla*).^{[3][7]} In microorganisms, long-chain alkenes are produced through pathways linked to fatty acid metabolism.

Bacterial Biosynthesis of 1-Alkenes

One notable pathway for the biosynthesis of terminal alkenes in bacteria involves the enzyme OleT, a P450 fatty acid decarboxylase. This enzyme converts long-chain fatty acids directly into 1-alkenes.^[3]

[Click to download full resolution via product page](#)

Caption: The OleT pathway for the biosynthesis of **1-tetracosene** from a C24 fatty acid precursor.

Potential Biological Activities

Preliminary research suggests that **1-tetracosene** may exhibit cytotoxic and antiviral activities. [4] As a long-chain hydrocarbon, it can interact with lipid membranes, potentially altering their fluidity and permeability.[3] These properties make it a molecule of interest for further investigation in drug development and materials science. It is also used in the cosmetics industry as a skin-conditioning agent.[7]

The following diagram illustrates a general workflow for investigating the bioactivity of **1-tetracosene**.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the investigation of **1-tetracosene**'s biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1-Tetracosene [webbook.nist.gov]

- 3. 1-Tetracosene | 10192-32-2 | Benchchem [benchchem.com]
- 4. 1-Tetracosene | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Tetracosene [webbook.nist.gov]
- 7. CAS 10192-32-2: 1-Tetracosene | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Tetracosene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167344#1-tetracosene-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com